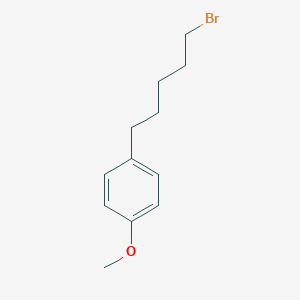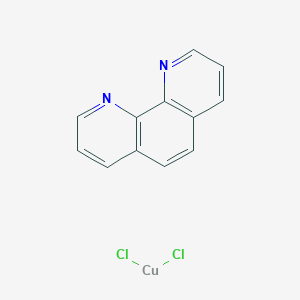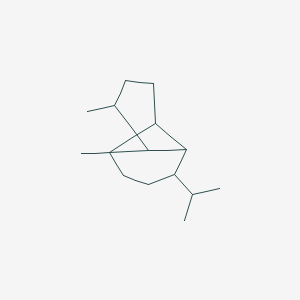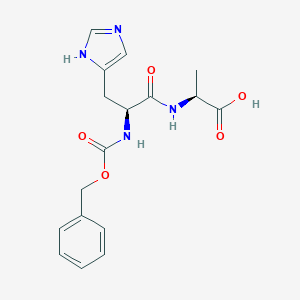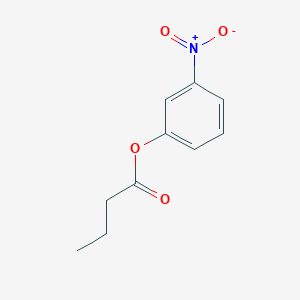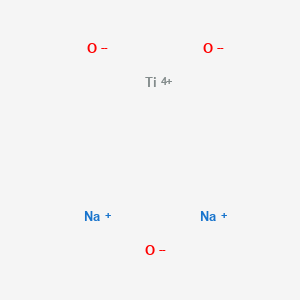
Sodium titanium oxide (Na2TiO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium titanium oxide (Na2TiO3) is a compound that has gained significant attention in the scientific community due to its unique properties. This compound is a white crystalline powder that is soluble in water and has a melting point of 1300°C. Sodium titanium oxide has various applications in the field of material science, environmental science, and biomedicine.
Mechanism of Action
The mechanism of action of sodium titanium oxide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This interaction can lead to changes in the structure and function of these molecules, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects
Sodium titanium oxide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell death in cancer cells by disrupting the mitochondrial membrane potential and activating apoptosis pathways. Sodium titanium oxide has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the advantages of using sodium titanium oxide in lab experiments is its low toxicity. The compound has been shown to be biocompatible and has low cytotoxicity, which makes it suitable for use in biomedical applications. However, one of the limitations of using sodium titanium oxide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are various future directions for the study of sodium titanium oxide. One potential direction is the development of new synthesis methods that can improve the purity and yield of the compound. Another direction is the study of the compound's interaction with biological molecules to better understand its mechanism of action. In addition, there is a need for further studies to investigate the potential use of sodium titanium oxide in biomedical applications, such as drug delivery systems and tissue engineering.
Conclusion
Sodium titanium oxide is a compound that has various applications in scientific research. It can be synthesized through various methods and has been studied for its unique properties in material science, environmental science, and biomedicine. The compound's mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. Sodium titanium oxide has advantages and limitations for use in lab experiments, and there are various future directions for its study.
Synthesis Methods
Sodium titanium oxide can be synthesized through various methods, including solid-state reactions, hydrothermal synthesis, and sol-gel methods. The solid-state reaction involves the reaction of titanium dioxide and sodium carbonate in a high-temperature furnace. The hydrothermal synthesis method involves the reaction of titanium dioxide and sodium hydroxide in a high-pressure vessel at elevated temperatures. The sol-gel method involves the hydrolysis of titanium alkoxides in the presence of sodium hydroxide.
Scientific Research Applications
Sodium titanium oxide has various applications in scientific research. It is widely used in the field of material science for the production of ceramics, glasses, and pigments. In addition, it has been used in environmental science for the removal of heavy metals from contaminated water. Sodium titanium oxide has also been studied for its biocompatibility and potential use in biomedical applications, such as drug delivery systems and tissue engineering.
properties
CAS RN |
12034-34-3 |
|---|---|
Product Name |
Sodium titanium oxide (Na2TiO3) |
Molecular Formula |
Na2O3Ti |
Molecular Weight |
141.84 g/mol |
IUPAC Name |
disodium;oxygen(2-);titanium(4+) |
InChI |
InChI=1S/2Na.3O.Ti/q2*+1;3*-2;+4 |
InChI Key |
LJUBBLNHYXJKSN-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Canonical SMILES |
[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4] |
Other CAS RN |
12034-36-5 12384-38-2 12034-34-3 |
Pictograms |
Corrosive; Irritant |
synonyms |
Na2TiO3 sodium titanate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





